molecular formula C24H25ClN4O B14096430 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B14096430
M. Wt: 420.9 g/mol
InChI Key: BDEUDPVCYGBVCA-WGOQTCKBSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a naphthylmethylene group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride to form 4-(2-chlorobenzyl)piperazine.

    Synthesis of Acetohydrazide: The next step involves the preparation of acetohydrazide by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Condensation Reaction: Finally, the 4-(2-chlorobenzyl)piperazine is reacted with the acetohydrazide derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. For example, it may bind to adrenergic receptors, influencing signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide stands out due to its unique combination of a piperazine ring, chlorobenzyl group, and naphthylmethylene moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H25ClN4O/c25-23-11-4-2-7-21(23)17-28-12-14-29(15-13-28)18-24(30)27-26-16-20-9-5-8-19-6-1-3-10-22(19)20/h1-11,16H,12-15,17-18H2,(H,27,30)/b26-16+

InChI Key

BDEUDPVCYGBVCA-WGOQTCKBSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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